molecular formula C24H21N3O2 B5980678 (E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide

(E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide

Cat. No.: B5980678
M. Wt: 383.4 g/mol
InChI Key: KSBBMTUKGABSSM-KGENOOAVSA-N
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Description

(E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide is a complex organic compound with a unique structure that includes a pyrrole ring, a cyano group, and an enamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Enamine Linkage: The enamine linkage is formed through a Knoevenagel condensation reaction between the pyrrole derivative and a cyanoacetamide in the presence of a base like piperidine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with N-phenylprop-2-enamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides or nitriles.

Scientific Research Applications

(E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of (E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may inhibit the synthesis of prostaglandins, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Acetylphenyl)-3-(4-methoxyphenyl)-2-propene-1-one
  • N-[(E)-3-[(4-acetylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Uniqueness

(E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide is unique due to its specific structural features, such as the combination of a pyrrole ring and a cyano group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-13-20(14-21(15-25)24(29)26-22-7-5-4-6-8-22)17(2)27(16)23-11-9-19(10-12-23)18(3)28/h4-14H,1-3H3,(H,26,29)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBBMTUKGABSSM-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)C)C)C=C(C#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)C)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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